molecular formula C12H13N3 B2921673 4-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole CAS No. 2195881-69-5

4-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole

Cat. No.: B2921673
CAS No.: 2195881-69-5
M. Wt: 199.257
InChI Key: IIKMWALKYLAVMG-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a p-tolyl group (a methyl-substituted phenyl ring) and at the 4-position with a cyclopropyl moiety. This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark "click chemistry" reaction known for high efficiency and regioselectivity . The p-tolyl group enhances lipophilicity and may influence binding interactions in biological systems, while the cyclopropyl substituent introduces steric and electronic effects that modulate reactivity and stability .

Properties

IUPAC Name

4-cyclopropyl-1-(4-methylphenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-9-2-6-11(7-3-9)15-8-12(13-14-15)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKMWALKYLAVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole typically involves a 1,3-dipolar cycloaddition reaction between an alkyne and an azide. One common method involves the reaction of cyclopropylacetylene with p-tolyl azide under copper-catalyzed conditions. The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a base, such as sodium ascorbate, in a solvent like dimethyl sulfoxide (DMSO) or water. The reaction proceeds at room temperature and yields the desired triazole product in good to excellent yields.

Chemical Reactions Analysis

4-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced triazole derivatives.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted triazole derivatives. Common reagents for these reactions include halogens, alkyl halides, and organometallic reagents.

Scientific Research Applications

4-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a ligand in the development of bioactive compounds.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzyme activity or modulate receptor function. The cyclopropyl and p-tolyl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Stability and Crystallography

  • Crystal Packing and Stability: The title compound’s cyclopropyl and p-tolyl groups contribute to a stable orthorhombic crystal lattice (space group P2₁2₁2₁), as seen in analogous structures like 4-cyclopropyl-1-(6′-deoxy-1′,2′-O-isopropylidene-α-D-glucofuranosyl)-1H-1,2,3-triazole. This derivative exhibits a well-defined unit cell (a = 8.5905 Å, b = 8.7215 Å, c = 20.7373 Å) with minimal disorder, suggesting robust intermolecular interactions .
  • Comparative Molecular Dimensions :
    Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate, a pyridine-linked analog, shares similar triazole geometry but shows reduced thermal stability due to ester group lability .

Carbonic Anhydrase Inhibition

Triazole derivatives, including 4-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole, exhibit carbonic anhydrase-II (CA-II) inhibitory activity. Molecular docking studies suggest the cyclopropyl group enhances binding pocket occupancy, while the p-tolyl moiety facilitates π-π stacking with aromatic residues in CA-II .

Antimicrobial and Anticancer Potential

  • β-Lactam–Isatin Conjugates :
    p-Tolyl-substituted triazoles linked to β-lactams show potent in vitro activity against Gram-positive bacteria (IC₅₀ < 1 µM) and low cytotoxicity against mammalian cells, outperforming bis-triazole analogs with extended linkers .
  • Cytotoxicity Profiles : Compounds like 4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride (CID 91623932) demonstrate moderate cytotoxicity in cancer cells, suggesting substituent-dependent mechanisms .

Biological Activity

4-Cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole is a member of the triazole family, known for its diverse biological activities. This compound exhibits potential in various fields such as pharmacology and agrochemicals. The triazole moiety has been extensively studied due to its significant antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this compound, exploring its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyclopropyl group and a p-tolyl group attached to the triazole ring. The structural formula can be represented as follows:

C11H12N4\text{C}_{11}\text{H}_{12}\text{N}_4

This compound's unique structure contributes to its biological activity by influencing its interactions with biological targets.

Antibacterial Activity

Research indicates that compounds within the triazole family demonstrate significant antibacterial properties. For instance:

  • Mechanism of Action : Triazoles inhibit bacterial growth by disrupting cell wall synthesis and interfering with nucleic acid metabolism. Specifically, they can inhibit DNA-gyrase, an essential enzyme for bacterial DNA replication .
  • Efficacy Against Pathogens : Studies have shown that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
    • Minimum Inhibitory Concentration (MIC) values were reported as low as 5 µg/mL against E. coli and S. aureus.
Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm)
E. coli520
S. aureus522
P. aeruginosa1018

Antifungal and Antiviral Properties

In addition to antibacterial effects, triazoles are recognized for their antifungal properties. They inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death. Furthermore, some studies suggest potential antiviral activity against certain viruses by disrupting viral replication mechanisms.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of triazole derivatives. The compound was shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) cultures .

Cytokine Control Level Treated Level
TNF-αHighReduced by 44%
IL-6HighReduced significantly

Case Studies

Several case studies have demonstrated the therapeutic potential of this compound:

  • Antibacterial Study : A study conducted on a series of triazole derivatives showed that modifications to the cyclopropyl and p-tolyl groups enhanced antibacterial activity against resistant strains of bacteria .
  • Anti-inflammatory Research : In vitro assays indicated significant reductions in cytokine levels in models treated with this compound compared to controls .
  • Cytotoxicity Assessment : Toxicity assays revealed low cytotoxicity in human cell lines at therapeutic concentrations, indicating a favorable safety profile for further development .

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